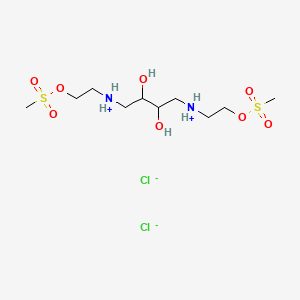

Dimesylerythritol hydrochloride

Description

Dimesylerythritol hydrochloride is a hydrochloride salt derivative of erythritol, a sugar alcohol, modified with mesyl (methanesulfonyl) groups. While specific data on this compound are absent in the provided evidence, its nomenclature suggests a structure combining erythritol’s tetraol backbone with two mesyl substituents and a hydrochloride counterion. Such compounds are typically utilized in pharmaceutical or chemical synthesis for their solubility and stability properties. However, the lack of direct references in the evidence limits a detailed structural or functional analysis of this specific compound.

Properties

CAS No. |

14255-70-0 |

|---|---|

Molecular Formula |

C10H26Cl2N2O8S2 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

[2,3-dihydroxy-4-(2-methylsulfonyloxyethylazaniumyl)butyl]-(2-methylsulfonyloxyethyl)azanium;dichloride |

InChI |

InChI=1S/C10H24N2O8S2.2ClH/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18;;/h9-14H,3-8H2,1-2H3;2*1H |

InChI Key |

UOTCXIMRODXHSV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC[NH2+]CC(C(C[NH2+]CCOS(=O)(=O)C)O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimesylerythritol hydrochloride typically involves the mesylation of erythritol. Erythritol, a four-carbon sugar alcohol, is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The resulting dimesylerythritol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: Dimesylerythritol hydrochloride undergoes various chemical reactions, including:

Oxidation: The mesyl groups can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the mesyl groups back to hydroxyl groups.

Substitution: The mesyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Erythritol or partially reduced intermediates.

Substitution: Various substituted erythritol derivatives depending on the nucleophile used.

Scientific Research Applications

Dimesylerythritol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

Biology: The compound is studied for its potential as a cross-linking agent in protein and nucleic acid research.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of dimesylerythritol hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The mesyl groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce new functional groups or to protect sensitive hydroxyl groups during multi-step synthesis.

Molecular Targets and Pathways: In biological systems, the compound’s reactivity with nucleophiles can be used to modify biomolecules, potentially affecting their function and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

The evidence includes multiple hydrochloride salts with diverse pharmacological and chemical profiles. While these compounds are structurally distinct from dimesylerythritol hydrochloride, their analytical methodologies, stability considerations, and functional group interactions provide a framework for comparative discussion.

Structural and Functional Group Comparisons

- Diphenhydramine Hydrochloride (Benadryl): A first-generation antihistamine with an ether-linked diphenylmethane group and a dimethylaminoethyl side chain. Its hydrochloride salt enhances water solubility for oral administration .

- Memantine Hydrochloride : A NMDA receptor antagonist featuring an adamantane backbone. The hydrochloride salt improves bioavailability in neurological treatments .

- Dicyclomine Hydrochloride : A muscarinic antagonist with a bicyclic structure. Analytical methods, such as IR spectroscopy and chloroform extraction, are used for purity verification .

- Tapentadol Hydrochloride: An opioid analgesic with a phenol and tertiary amine group. Its hydrochloride form aids in controlled drug release .

Analytical Methodologies

Hydrochloride salts in the evidence are analyzed via:

- Spectrophotometry : Used for memantine hydrochloride quantification at specific wavelengths (e.g., 215 nm) .

- Chromatography (HPLC) : Employed for simultaneous estimation of dosulepin hydrochloride and related impurities .

- Infrared (IR) Spectroscopy : Validates dicyclomine hydrochloride’s structural integrity by matching spectral peaks to reference standards .

Implication for this compound : Similar methods could be adapted for its analysis, particularly HPLC for purity and IR for functional group confirmation.

Stability and Handling Considerations

- Diphenhydramine Hydrochloride : Requires protection from moisture and light to prevent degradation .

- Dimethyl Dichlorosilane (unrelated structurally but referenced for safety protocols): Highlights the importance of protective gear and anhydrous conditions during handling .

Application to this compound : Stability studies would likely emphasize hygroscopicity control and inert storage environments, given its mesyl and hydroxyl groups.

Table 1: Comparative Overview of Hydrochloride Compounds

*Theoretical data inferred from structural analogy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.